2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H15N3O/c1-14-5-3-10-12-7-8-6-11-4-2-9(8)13-10/h7,11H,2-6H2,1H3 |
InChI Key |
PTOHQIYXYWSYLR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=NC=C2CNCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Method Overview
This approach involves synthesizing the pyrido[4,3-d]pyrimidine core by cyclizing pre-existing pyrimidine or pyridone intermediates. The process typically includes nucleophilic substitutions, cyclizations, and functional group modifications to introduce the 2-methoxyethyl substituent.
Typical Reaction Pathway
Mechanistic Insights
- The initial nucleophilic substitution introduces the 2-methoxyethyl group onto the pyrimidine ring.
- Cyclization occurs via intramolecular nucleophilic attack, forming the fused heterocyclic system.
Multicomponent Microwave-Assisted Cyclocondensation
Method Overview
Recent advances have employed multicomponent reactions (MCRs) under microwave irradiation to efficiently synthesize the target compound. This method involves the condensation of suitable aldehydes, amines, and heterocyclic precursors.
Reaction Scheme
Aldehyde + 2-Amino-4-chloropyrimidine + 2-(2-Methoxyethyl)amine → Microwave-assisted cyclocondensation → 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine
Conditions and Data
| Parameter | Details | Reference |
|---|---|---|
| Microwave Power | 300 W | , |
| Temperature | 120-150°C | , |
| Reaction Time | 10-30 min | , |
| Yield | 65-85% | , |
Advantages
- Rapid reaction times.
- High yields.
- Environmentally friendly due to solvent minimization.
Cyclization from 4-Hydroxypyrrolo[2,3-d]pyrimidine Precursors
Method Overview
This approach utilizes 4-hydroxypyrrolo[2,3-d]pyrimidine derivatives as intermediates, which undergo substitution and cyclization to form the desired pyrido[4,3-d]pyrimidine.
Reaction Pathway
Notes
- The hydroxyl group acts as a nucleophile, facilitating cyclization.
- The process allows for functionalization at various positions.
Synthesis via Michael Addition and Cyclization
Method Overview
This method involves Michael addition of pyrimidine derivatives with α,β-unsaturated compounds, followed by cyclization to form the fused heterocycle.
Reaction Scheme
Mechanistic Details
- The Michael addition introduces the side chain.
- Subsequent cyclization forms the fused heterocyclic core.
Specific Example: Synthesis of 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine
Stepwise Procedure (Based on patent WO2015118110A1)
- Preparation of Intermediate : React 4-chloropyrimidine derivatives with 2-(2-methoxyethyl)amine under basic conditions.
- Cyclization : Treat with suitable cyclization agents (e.g., phosphorus oxychloride) to form the fused pyrimidine ring.
- Purification : Use chromatography or recrystallization to isolate the final compound.
Typical Conditions
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 4-Chloropyrimidine derivative | Tetrahydrofuran (THF) | Room temperature to reflux | 70-80% | |
| Cyclization agent | Phosphorus oxychloride | 80°C | 65-75% |
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrogenated forms, and substituted pyrido[4,3-d]pyrimidines .
Scientific Research Applications
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound featuring a unique bicyclic structure that combines pyridine and pyrimidine rings. As part of the pyrido[4,3-d]pyrimidine family, it is recognized for a variety of biological activities and potential uses in medicine. The methoxyethyl substituent is believed to improve its solubility and affect how it interacts biologically.
Scientific Research Applications
The applications of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine are primarily in medicinal chemistry and pharmaceuticals. Potential uses include:
- Drug Development As a structural scaffold for creating new pharmaceutical agents.
- Target Identification For identifying specific biological targets and mechanisms of action.
- Lead Optimization To optimize drug candidates with enhanced efficacy and safety profiles.
Synthesis
The synthesis of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can be achieved through several methods:
- Multi-step Reactions Derivatives of pyrido[4,3-d]pyrimidines can be synthesized through multi-step reactions involving starting materials such as aldehydes and amines, often utilizing catalysts to enhance yields and selectivity.
Biological Activity
Pyrido[4,3-d]pyrimidines exhibit a range of biological activities. The specific biological activity of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has yet to be extensively documented but is likely influenced by its structural characteristics.
Table of Pyrido[4,3-d]pyrimidine Derivatives and Their Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methyl-2-(2-methoxyethyl)-pyrido[4,3-d]pyrimidine | Methyl group at position 5 | Antitumor activity |
| 6-Amino-5H-pyrido[4,3-d]pyrimidin-7-one | Amino group at position 6 | Antimicrobial properties |
| 7-Hydroxy-5-methyl-pyrido[4,3-d]pyrimidine | Hydroxyl group at position 7 | Enzyme inhibition |
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases . Additionally, its structural similarity to pteridines allows it to competitively inhibit dihydrofolate reductase, contributing to its antibacterial and antifungal activities .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Methoxy-pyrido[4,3-d]pyrimidine (C₈H₁₁N₃O, MW: 165.20 g/mol): Substitution at the 4-position with a methoxy group reduces steric bulk compared to the 2-methoxyethyl substituent.
4-Ethoxy-pyrido[4,3-d]pyrimidine (CID 50988019, C₉H₁₃N₃O, MW: 179.22 g/mol):
Replacing methoxy with ethoxy increases lipophilicity (logP) by ~0.5 units, which may improve blood-brain barrier penetration but reduce aqueous solubility. The longer alkyl chain introduces slight steric hindrance .
Functional Group Modifications
- 6-(Ethenesulfonyl)-2-methyl-pyrido[4,3-d]pyrimidine: The ethenesulfonyl group introduces a reactive electrophilic site, enabling covalent interactions with nucleophilic residues (e.g., cysteine in enzymes). This contrasts with the non-reactive methoxyethyl group, suggesting divergent mechanisms of action .
- The target compound’s methoxyethyl group lacks such polar interactions, implying different target profiles .
Core Structure Variations
- 2-(Propan-2-yl)-pyrido[3,4-d]pyrimidine: The pyrido[3,4-d]pyrimidine isomer shifts nitrogen positions, altering electronic distribution. The isopropyl group increases hydrophobicity (logP ~2.5 vs.
- The target compound’s substituents may redirect its activity toward non-oncological targets .
Structural and Pharmacokinetic Data Table
Biological Activity
2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS No. 1599404-10-0) is a nitrogen-containing heterocyclic compound belonging to the pyrido[4,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- IUPAC Name : 2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(2H)-one
- CAS Number : 1599404-10-0
Biological Activity Overview
The biological activities of pyrido[4,3-d]pyrimidines include:
- Antitumor Activity : Compounds in this class have shown significant inhibitory effects against various cancer cell lines.
- Antibacterial Activity : They exhibit activity against both Gram-positive and Gram-negative bacteria.
- CNS Activity : Some derivatives have demonstrated central nervous system effects, including anticonvulsant properties.
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidine derivatives. For instance, a review on pyrido[2,3-d]pyrimidines indicated that these compounds can inhibit key cancer-related kinases such as:
- Tyrosine Kinase
- Phosphatidylinositol 3-Kinase (PI3K)
- Cyclin-dependent Kinases (CDKs)
Table 1 summarizes the anticancer efficacy of selected derivatives compared to doxorubicin:
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| Compound 52 | HepG2 | 0.3 | More effective |
| Compound 53 | HCT-116 | 6.9 | Equivalent |
| Compound 60 | PC-3 | 5.47 | More effective |
These results indicate that certain derivatives possess superior anticancer properties compared to established chemotherapeutics like doxorubicin .
Antibacterial Activity
Pyrido[4,3-d]pyrimidines also demonstrate significant antibacterial activity. A study evaluating the antimicrobial efficacy of various compounds showed that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 200 |
| Compound B | E. coli | 400 |
These findings suggest that these compounds can be developed as potential antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies of pyrido[4,3-d]pyrimidine derivatives reveal that modifications at specific positions on the pyridine and pyrimidine rings significantly influence their biological activity. For example:
- The presence of electron-withdrawing groups at the C-5 and C-7 positions enhances anticancer efficacy.
- Substituents such as methoxy or halogen groups improve antibacterial properties.
Case Studies
- Anticancer Efficacy : A recent study synthesized a series of pyrido[4,3-d]pyrimidines and tested their effects on various cancer cell lines including HepG2 and HCT-116. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than those of standard treatments .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of synthesized pyrido[4,3-d]pyrimidines against clinical isolates of E. coli. The study found that certain compounds displayed potent activity with MIC values comparable to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer : Pyrido[4,3-d]pyrimidines are typically synthesized via two primary routes:
- Route 1 : Multi-step reactions starting from pyridine or pyrimidine derivatives. For example, cyclization of substituted pyridines with urea or thiourea under acidic conditions can yield the bicyclic core .
- Route 2 : Multicomponent reactions (MCRs), which allow simultaneous assembly of the pyrido[4,3-d]pyrimidine scaffold. Aza-Wittig reactions (e.g., tandem aza-Wittig/cyclization) are particularly effective for introducing substituents like the 2-methoxyethyl group .
- Key Considerations : Solvent choice (e.g., ionic liquids for improved yields) and temperature control (60–120°C) are critical for minimizing side products.
Q. How is the structural integrity of 2-(2-Methoxyethyl)-pyrido[4,3-d]pyrimidine validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns. For example, the methoxyethyl group shows characteristic signals at δ 3.2–3.5 ppm (OCH) and δ 3.6–4.0 ppm (CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 230.27 g/mol for CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for fused-ring systems .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to its structural similarity to ATP-binding domains. For example, analogs have shown activity against cancer cell lines (e.g., IC values <10 μM in MCF-7 and PC3 cells) .
- Chemical Biology : Used as a building block for synthesizing fluorescent probes targeting nucleic acid structures .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the 2-methoxyethyl group without side reactions?
- Methodological Answer :
- Step 1 : Use protecting groups (e.g., tert-butoxycarbonyl, Boc) to shield reactive sites during alkylation .
- Step 2 : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance regioselectivity .
- Step 3 : Monitor reaction progress via TLC or HPLC to terminate before over-alkylation occurs.
- Data Contradiction Note : While ionic liquids improve yields (e.g., [bmim]Br in ), they may complicate purification. Alternative solvents like water (green chemistry approach) reduce environmental impact but require longer reaction times .
Q. How to resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer :
- Case Study : Discrepancies in H NMR signals for intermediates may arise from tautomerism (e.g., enol-keto equilibria in pyrimidinones).
- Solution :
Perform variable-temperature NMR to identify dynamic processes.
Use deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers.
Cross-validate with computational methods (DFT calculations for predicting chemical shifts) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in anticancer studies?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the methoxyethyl group (e.g., replacing OCH with SCH or altering chain length).
- Step 2 : Evaluate cytotoxicity via MTT assays across multiple cell lines (e.g., CNE2, KB, MGC-803) .
- Step 3 : Corrogate SAR data with molecular docking to identify binding interactions (e.g., hydrogen bonding with kinase active sites) .
- Data Contradiction Note : Some analogs may show high in vitro activity but poor bioavailability due to metabolic instability of the methoxyethyl group.
Q. How to address discrepancies in reported biological activities of pyrido[4,3-d]pyrimidine derivatives?
- Methodological Answer :
- Root Cause Analysis : Variability in assay protocols (e.g., serum concentration in cell culture) or compound purity (e.g., residual solvents) can skew results.
- Mitigation Strategies :
Standardize assays using guidelines like NIH’s BEST (Biomarkers, EndpointS, and other Tools).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
